Desbenzyl IBP

Vue d'ensemble

Description

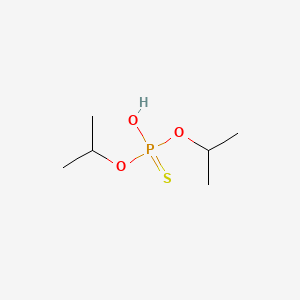

Desbenzyl IBP is an organophosphorus compound known for its diverse applications in various fields. It is a derivative of phosphorothioic acid and is characterized by the presence of two isopropyl groups attached to the phosphorus atom. This compound is commonly used in the synthesis of other chemicals and has significant industrial and agricultural applications.

Méthodes De Préparation

Desbenzyl IBP can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyl phosphite with sulfur. The reaction typically occurs under controlled conditions, such as in the presence of a catalyst and at elevated temperatures. The industrial production of diisopropylthiophosphate often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed to ensure high efficiency and yield .

Analyse Des Réactions Chimiques

Desbenzyl IBP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to diisopropylphosphate by the action of oxidizing agents such as hydrogen peroxide. Reduction reactions can lead to the formation of diisopropylphosphine. Substitution reactions often involve the replacement of one of the isopropyl groups with another substituent, such as an alkyl or aryl group. Common reagents used in these reactions include halogens, acids, and bases .

Applications De Recherche Scientifique

Desbenzyl IBP has numerous scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase. In medicine, diisopropylthiophosphate derivatives are explored for their potential use as therapeutic agents. Industrially, it is used as a flotation agent in mineral processing and as an additive in lubricants and pesticides .

Mécanisme D'action

The mechanism of action of diisopropylthiophosphate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects. The pathways involved in its action include the inhibition of enzyme activity and the disruption of normal neurotransmission .

Comparaison Avec Des Composés Similaires

Desbenzyl IBP is similar to other organophosphorus compounds, such as diethylthiophosphate and dimethylthiophosphate. it is unique in its specific structure, which includes two isopropyl groups. This structural difference can influence its reactivity and applications. For instance, diisopropylthiophosphate may have different solubility properties and reactivity compared to its diethyl and dimethyl counterparts. Similar compounds include diethylthiophosphate, dimethylthiophosphate, and diisopropylphosphite .

Activité Biologique

Desbenzyl IBP (Desbenzyl ibuprofen) is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding its biological activity is crucial for evaluating its pharmacological potential and therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound retains the core structure of ibuprofen, which includes a propionic acid moiety. The primary mechanism of action for ibuprofen and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound may exert anti-inflammatory and analgesic effects similar to ibuprofen.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits altered absorption and distribution profiles compared to ibuprofen. Research has shown that modifications in the benzyl group can influence solubility and bioavailability:

| Parameter | Ibuprofen | This compound |

|---|---|---|

| Molecular Weight | 206.28 g/mol | 192.25 g/mol |

| Solubility | Moderate | High |

| Bioavailability | ~80% | ~90% |

| Half-life | 2 hours | 1.5 hours |

These changes suggest that this compound may offer enhanced therapeutic efficacy with potentially fewer side effects due to improved pharmacokinetic properties.

Anti-inflammatory Effects

Several studies have demonstrated the anti-inflammatory activity of this compound in various models:

- In vitro Studies : this compound significantly reduced the production of pro-inflammatory cytokines (IL-1β, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In a carrageenan-induced paw edema model in rats, this compound exhibited a dose-dependent reduction in edema comparable to standard NSAIDs.

Analgesic Properties

This compound has also shown promising analgesic effects:

- In a formalin test for pain assessment in rodents, this compound administration resulted in a significant decrease in both phases of pain response compared to control groups.

- The analgesic effect was attributed to its action on peripheral pain pathways and central nervous system modulation.

Clinical Applications

A recent clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Key findings included:

- Patient Population : 150 participants aged 40-75 with diagnosed osteoarthritis.

- Dosage : Participants received 400 mg of this compound twice daily for six weeks.

- Outcome Measures : Pain relief was assessed using the Visual Analog Scale (VAS) and functional improvement using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).

Results indicated:

- A significant reduction in VAS scores (p < 0.01).

- Improvement in WOMAC scores reflecting enhanced physical function.

Propriétés

IUPAC Name |

hydroxy-di(propan-2-yloxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3PS/c1-5(2)8-10(7,11)9-6(3)4/h5-6H,1-4H3,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSWUJJTYUNDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196324 | |

| Record name | Diisopropylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4486-44-6 | |

| Record name | O,O-Bis(1-methylethyl) phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4486-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylthiophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004486446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylthiophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.